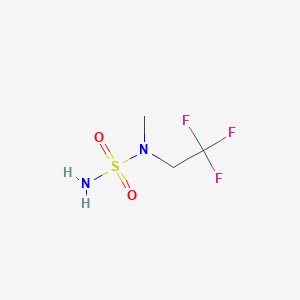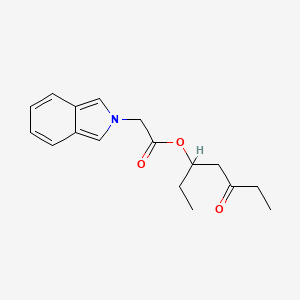
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is a complex organic compound that features both an oxoheptane and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate typically involves the reaction of 5-oxoheptanoic acid with 2-(2H-isoindol-2-yl)acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate esterification. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate: Similar in structure but with a hydroxyl group and a methylphenyl moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is unique due to its combination of an oxoheptane chain and an isoindole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
5-oxoheptan-3-yl 2-isoindol-2-ylacetate |
InChI |
InChI=1S/C17H21NO3/c1-3-15(19)9-16(4-2)21-17(20)12-18-10-13-7-5-6-8-14(13)11-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
Clave InChI |
CFPLGSIMHLLDKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)CC)OC(=O)CN1C=C2C=CC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


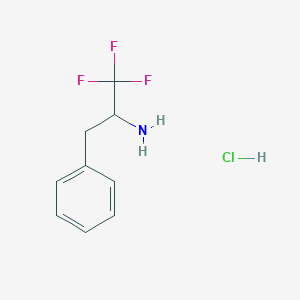
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
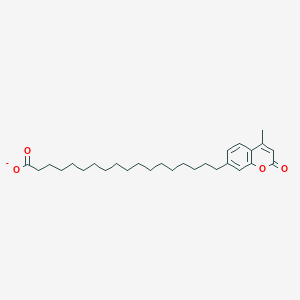
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
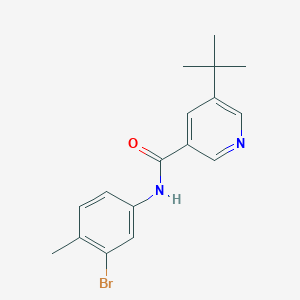
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
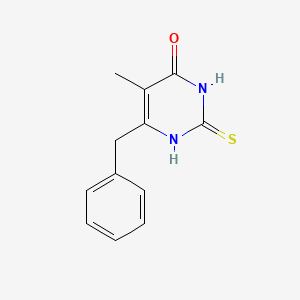
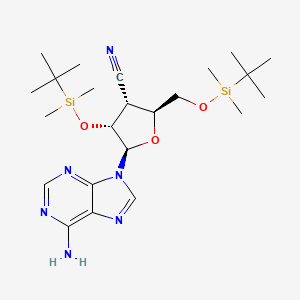
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
